molecular formula C13H11N3 B11792073 5-Methyl-6-(phenylamino)nicotinonitrile

5-Methyl-6-(phenylamino)nicotinonitrile

Cat. No.: B11792073
M. Wt: 209.25 g/mol
InChI Key: JQBCLVCSRDAIGI-UHFFFAOYSA-N
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Description

5-Methyl-6-(phenylamino)nicotinonitrile is an organic compound with the molecular formula C13H11N3 It is a derivative of nicotinonitrile, characterized by the presence of a phenylamino group at the 6th position and a methyl group at the 5th position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(phenylamino)nicotinonitrile typically involves the condensation of 3-cyano-2-methylpyridine with aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mechanism involves the nucleophilic attack of the aniline on the cyano group, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions may be optimized to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(phenylamino)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-6-(phenylamino)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(phenylamino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(phenylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-anilino-5-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H11N3/c1-10-7-11(8-14)9-15-13(10)16-12-5-3-2-4-6-12/h2-7,9H,1H3,(H,15,16)

InChI Key

JQBCLVCSRDAIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=CC=C2)C#N

Origin of Product

United States

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